molecular formula C18H11ClO B8250008 7-Chloro-1-phenyldibenzo[b,d]furan CAS No. 2360830-97-1

7-Chloro-1-phenyldibenzo[b,d]furan

Cat. No.: B8250008
CAS No.: 2360830-97-1
M. Wt: 278.7 g/mol
InChI Key: SACVFEGLNRXPOV-UHFFFAOYSA-N
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Description

Significance of Dibenzo[b,d]furan Scaffolds in Advanced Organic and Materials Chemistry

Dibenzo[b,d]furan derivatives are of considerable interest due to their diverse applications. In materials science, the rigid and planar structure of the dibenzo[b,d]furan core, combined with its electron-rich nature, makes it an excellent building block for organic electronic materials. These compounds are often incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, rationally designed dibenzo[b,d]furan molecular dimers have been synthesized and utilized as hole-blocking materials in high-efficiency and long-lived blue phosphorescent OLEDs. rsc.org The high triplet energy and thermal stability of these materials are crucial for the performance and durability of such devices. Furthermore, the development of furan- and benzodifuran-based semiconductors for organic photovoltaics has shown promising results, with some donor-acceptor polymers achieving significant power conversion efficiencies. rsc.org

In the field of organic synthesis, the dibenzo[b,d]furan skeleton is a target for the development of novel synthetic methodologies. The construction of this fused ring system can be achieved through various strategies, including intramolecular C-O bond formation and palladium-catalyzed cross-coupling reactions. The functionalization of the dibenzo[b,d]furan core at its various positions allows for the fine-tuning of its photophysical and electronic properties, leading to the creation of a vast library of compounds with tailored characteristics.

Structural Context of 7-Chloro-1-phenyldibenzo[b,d]furan within Fused Heterocyclic Systems

This compound belongs to the family of fused heterocyclic systems, where multiple rings share edges. The core of this molecule is the dibenzo[b,d]furan system, which is formed by the fusion of a furan (B31954) ring with two benzene (B151609) rings. The nomenclature "[b,d]" indicates the sides of the furan ring where the benzene rings are fused.

The structure of this compound is further defined by the presence of two substituents: a chloro group at the 7-position and a phenyl group at the 1-position. The numbering of the dibenzo[b,d]furan ring system follows specific IUPAC rules for fused heterocycles. The presence of the chlorine atom, a halogen, can significantly influence the electronic properties of the molecule through inductive and resonance effects. Halogenated organic compounds are of interest for their potential applications in various fields, including materials science, due to the effect of halogen bonding on molecular self-assembly and crystal packing. nih.goviec.ch The phenyl group, a bulky aromatic substituent, can impact the molecule's conformation and intermolecular interactions, such as π-π stacking, which are crucial for the properties of organic materials.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental physicochemical properties can be identified from chemical databases and supplier information.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 2360830-97-1 nih.govhqmat.com
Molecular Formula C₁₈H₁₁ClO nih.gov
Molecular Weight 278.73 g/mol glpbio.com
IUPAC Name 7-chloro-1-phenyldibenzofuran nih.gov

This table presents basic identification and property information for this compound.

Computed properties from databases such as PubChem provide theoretical estimates of the molecule's characteristics.

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 5.9 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 278.0498427 nih.gov
Topological Polar Surface Area 13.1 Ų nih.gov

This table displays computed data for this compound, offering insights into its expected physicochemical behavior.

Synthesis and Characterization

Synthesis of Substituted Dibenzofurans

The synthesis of dibenzofuran (B1670420) derivatives often involves the formation of the central furan ring through intramolecular cyclization reactions. Common strategies include:

Palladium-catalyzed C-H arylation: This method involves the direct coupling of a phenol (B47542) with a bromo-substituted aromatic compound.

Ullmann condensation: The reaction of a 2-halophenol with a 2-halobenzene derivative in the presence of a copper catalyst.

Suzuki or Stille coupling followed by cyclization: These cross-coupling reactions can be used to form a biaryl intermediate, which then undergoes an intramolecular etherification to form the dibenzofuran core.

The introduction of the chloro and phenyl substituents onto the dibenzofuran scaffold would likely involve the use of appropriately substituted starting materials or subsequent functionalization of the parent dibenzofuran ring system.

Spectroscopic Analysis

While specific spectroscopic data for this compound is not published, the expected spectroscopic features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzofuran core and the phenyl ring would exhibit characteristic coupling patterns (doublets, triplets, and multiplets) depending on their substitution pattern. The ¹³C NMR spectrum would show distinct signals for each of the 18 carbon atoms in the molecule, with the chemical shifts being influenced by the presence of the chloro and phenyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the analysis of chlorinated aromatic compounds. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 278.73). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio), resulting in an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak. Fragmentation patterns would likely involve the loss of Cl, HCl, and potentially the phenyl group.

Crystal Structure

No experimental crystal structure data for this compound has been reported. A crystal structure analysis would provide valuable information on the molecule's conformation, planarity, and intermolecular interactions in the solid state. Such interactions, including π-π stacking and potential halogen bonding, are critical in determining the material properties of organic semiconductors.

Research and Applications

Specific research focused solely on this compound is not prominent in the available literature. However, based on the properties of the broader class of substituted dibenzofurans, potential areas of research and application can be envisaged.

Potential Applications in Materials Science

Given the established use of dibenzo[b,d]furan derivatives in organic electronics, this compound could be investigated as a component in:

Organic Light-Emitting Diodes (OLEDs): The dibenzofuran core provides a high triplet energy, which is beneficial for host materials in phosphorescent OLEDs. The chloro and phenyl substituents would modulate the HOMO/LUMO energy levels and charge transport properties.

Organic Photovoltaics (OPVs): As part of a donor or acceptor material, the electronic properties of this compound could be tuned for efficient light harvesting and charge separation.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure could facilitate ordered packing in the solid state, leading to good charge carrier mobility.

The presence of the chlorine atom could also be exploited to influence intermolecular interactions through halogen bonding, potentially leading to materials with desirable self-assembly properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-phenyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO/c19-13-9-10-15-17(11-13)20-16-8-4-7-14(18(15)16)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACVFEGLNRXPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Cl)OC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360830-97-1
Record name 7-Chloro-1-phenyldibenzo[b,d]furan
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Mechanistic Investigations of Dibenzo B,d Furan Formation and Transformation

Radical-Mediated Formation Pathways

The formation of the dibenzo[b,d]furan skeleton can often proceed through radical-mediated pathways, particularly under pyrolytic or oxidative conditions. These mechanisms are crucial in both synthetic organic chemistry and in understanding the environmental formation of halogenated dibenzofurans.

Free-Radical Cyclization in Diaryl Ether Systems

A primary route to dibenzofurans involves the intramolecular cyclization of diaryl ethers. For 7-Chloro-1-phenyldibenzo[b,d]furan, a plausible precursor would be a 2-phenoxybiphenyl (B1582978) system appropriately substituted with a chlorine atom and a phenyl group. The initiation of this process typically involves the generation of a radical on one of the aromatic rings, often facilitated by high temperatures or radical initiators. This radical can then attack the adjacent aromatic ring in an intramolecular fashion, leading to a cyclohexadienyl-type radical intermediate. Subsequent loss of a hydrogen atom or other leaving group re-aromatizes the system, yielding the stable dibenzo[b,d]furan core. The precise regiochemistry of the final product is dictated by the substitution pattern of the starting diaryl ether and the relative stability of the radical intermediates.

Role of Hydroxyl Radicals in Dibenzo[b,d]furan Formation

Hydroxyl radicals (•OH) are highly reactive species that can play a significant role in the formation of dibenzofurans, especially in combustion processes or advanced oxidation processes. nih.govchemicalbook.com In the context of forming chlorinated dibenzofurans, hydroxyl radicals can initiate reactions with chlorinated phenols or other aromatic precursors. nih.gov The addition of a hydroxyl radical to a chlorinated aromatic compound can lead to the formation of a radical adduct, which can then undergo a series of reactions, including intramolecular cyclization and dehydration, to form the dibenzofuran (B1670420) structure. The presence of chlorine atoms on the aromatic rings can influence the sites of hydroxyl radical attack and the subsequent cyclization pathways. The formation of polychlorinated dibenzofurans (PCDFs) from the thermal degradation of polychlorinated biphenyls (PCBs) is a well-documented process where radical mechanisms are believed to be operative. nih.govresearchgate.net

Formation from Phenanthrene (B1679779), Fluorene (B118485), and Related PAHs

Polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene and fluorene can serve as precursors to dibenzofurans under oxidative conditions. Theoretical studies have shown that the oxidation of these PAHs, for instance by hydroxyl radicals, can lead to the formation of the dibenzofuran skeleton. wikipedia.org For example, the addition of a hydroxyl radical to specific positions on the phenanthrene molecule can initiate a cascade of reactions involving ring-opening and subsequent recyclization to form the furan (B31954) ring of dibenzofuran. While this pathway is more general for the formation of the parent dibenzofuran, it is conceivable that substituted PAHs could lead to substituted dibenzofurans, although the specific pathways to a complex molecule like this compound from a correspondingly substituted PAH would be intricate and require specific precursors.

Electrophilic Aromatic Substitution Mechanisms in Dibenzo[b,d]furan Derivatization

The dibenzo[b,d]furan nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the aromatic rings. libretexts.orgpearson.com In the case of this compound, the chloro and phenyl groups, along with the oxygen atom of the furan ring, dictate the positions of further substitution.

The oxygen atom of the furan ring acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the oxygen. chemicalbook.com However, the dibenzofuran system has four available positions for substitution (2, 3, 7, and 8). The phenyl group at the 1-position and the chloro group at the 7-position will exert their own electronic and steric influences. The chlorine atom, being a halogen, is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director due to resonance effects. pearson.com The phenyl group is generally considered to be an activating group and an ortho-, para-director.

Therefore, for an incoming electrophile, the potential sites of attack would be the 2, 3, 6, and 8 positions. The precise outcome of an electrophilic substitution reaction on this compound would depend on the interplay of these directing effects and the nature of the electrophile. Steric hindrance from the existing substituents would also play a crucial role in determining the final product distribution.

Theoretical and Kinetic Studies of Reaction Barriers and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation and transformation of complex molecules like dibenzofurans.

Computational Modeling of Reaction Transition States

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the potential energy surfaces of reactions leading to dibenzofurans. These calculations can elucidate the structures of transition states, the activation energies, and the reaction enthalpies for various proposed pathways. For instance, theoretical studies on the formation of dibenzofuran from the oxidation of PAHs have helped to identify the most energetically favorable reaction channels. wikipedia.org

Influence of Substituents (e.g., Halogens) on Reaction Mechanisms

The nature and position of substituents on the aromatic rings profoundly influence the reaction mechanisms and regioselectivity of dibenzofuran formation. Electron-withdrawing groups, such as halogens, and electron-donating groups can alter the electron density of the aromatic ring, thereby affecting its reactivity towards electrophilic or nucleophilic attack. techscience.comresearchgate.net

In the context of chlorinated phenol (B47542) precursors, the position of the chlorine atoms is crucial. Chlorination tends to occur preferentially at the ortho- and para-positions. nih.gov The presence of an ortho-chlorine is a key factor in the formation of PCDDs. nih.gov Conversely, for PCDF formation, the absence of a substituent at one of the ortho positions is often necessary to allow for cyclization. nih.gov

The electronic effects of substituents also play a significant role. For instance, in the catalytic ozonation of phenols, both electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) were found to enhance the degradation rate, suggesting different reactive species might be involved in the attack. researchgate.net Specifically, electrophilic attack is favored by electron-donating groups, while nucleophilic attack is favored by electron-withdrawing groups. researchgate.net

The following table summarizes the influence of different substituents on the ozonation of phenol, providing insight into how such groups might affect reaction rates in related processes.

Substituted PhenolDegradation Order in Mixed SolutionContribution of Ozone and Singlet OxygenContribution of Superoxide Radical
p-cresol (Ph-CH3)Ph-CH3 > Ph-Cl > PhPh-CH3 > Ph > Ph-ClPh-Cl > Ph > Ph-CH3
p-chlorophenol (Ph-Cl)Ph-CH3 > Ph-Cl > PhPh-CH3 > Ph > Ph-ClPh-Cl > Ph > Ph-CH3
Phenol (Ph)Ph-CH3 > Ph-Cl > PhPh-CH3 > Ph > Ph-ClPh-Cl > Ph > Ph-CH3
Data adapted from a study on the catalytic ozonation of substituted phenols. researchgate.net

Water-Assisted Reaction Pathways

Water can play a multifaceted role in the formation of dibenzofurans. In some synthetic routes, water is a key reagent. For example, an efficient synthesis of various dibenzofuran derivatives has been achieved through a copper-catalyzed cyclization of cyclic diaryliodonium salts where water serves as the oxygen source for the furan ring. acs.orgnih.gov Isotope labeling studies using H₂¹⁸O confirmed that the oxygen atom in the resulting dibenzofuran originates from water. acs.org

This dual role of water highlights the complexity of dibenzofuran formation chemistry, where its effect is highly dependent on the specific reaction conditions and mechanistic pathway.

Studies on Chlorinated Dibenzo[b]duran Formation and Decomposition Processes

The formation of chlorinated dibenzofurans is often studied in the context of combustion processes and the thermal treatment of waste. These compounds can be formed through secondary formation in the temperature range of 200-650 °C. acs.org Studies on municipal solid waste (MSW) combustion have shown that the majority of dibenzofuran backbones are formed at temperatures above 650 °C, with subsequent chlorination reactions occurring at lower temperatures. acs.org

The decomposition of polychlorinated dibenzofurans is a critical area of research for environmental remediation. Thermal treatment is a common method for removing these persistent organic pollutants from contaminated soils and fly ash. nih.govnih.gov High-temperature incineration can achieve very high removal efficiencies. nih.gov For instance, treatment in a primary furnace at 750-850 °C followed by a secondary furnace at 1200 °C resulted in over 99.99% removal of PCDD/Fs from contaminated soil. nih.gov

Studies on the thermal desorption and decomposition of PCDD/Fs from fly ash surfaces have shown that PCDDs tend to degrade more readily than PCDFs. nih.gov The decomposition was less pronounced in ashes with high carbon content, suggesting that the matrix can influence the degradation process. nih.gov Heat-activated persulfate has also been investigated as a method for the chemical oxidation and destruction of PCDD/Fs. researchgate.net

The following table presents data on the thermal treatment of PCDD/Fs in contaminated soil, illustrating the effectiveness of high-temperature decomposition.

Treatment Temperature (Primary Furnace)I-TEQ in Treated Soil (ng I-TEQ/kg)Removal EfficiencyI-TEQ in Flue Gas (ng I-TEQ/Nm³)
750 °C1.56>99.99%2.61
850 °C2.15>99.99%2.38
Data from a study on the thermal treatment of PCDD/F contaminated soil. nih.gov

Spectroscopic Characterization Methodologies and Advanced Analysis of 7 Chloro 1 Phenyldibenzo B,d Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. However, specific experimental data for 7-Chloro-1-phenyldibenzo[b,d]furan is not reported in the surveyed literature.

¹H NMR and ¹³C NMR for Structural Elucidation

Without experimental spectra, a detailed assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts for this compound cannot be provided. Such data would be essential to confirm the substitution pattern on the dibenzo[b,d]furan core and the orientation of the phenyl group.

Two-Dimensional NMR Techniques for Connectivity Assignments

Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons within a molecule. In the absence of these spectra for this compound, a definitive assignment of its complex aromatic structure remains unconfirmed by this method.

DOSY NMR for Monomeric Characterization

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to determine the diffusion coefficient of a molecule, which can confirm its monomeric state in solution. No DOSY NMR studies for this compound have been found in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule. Specific IR and Raman spectral data, which would reveal characteristic vibrational modes for the chloro-substituted and phenyl-substituted dibenzofuran (B1670420) structure, are not available.

Electronic Absorption and Emission Spectroscopy

The electronic properties of a conjugated system like this compound are typically investigated using UV-Visible spectroscopy.

UV/Vis Spectroscopy for Electronic Transitions

Experimental UV/Vis spectra are necessary to identify the wavelengths of maximum absorption (λmax) and to understand the π-π* electronic transitions within the molecule. This information, which is crucial for applications in materials science and photochemistry, is currently unavailable for this compound.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful technique to investigate the photophysical properties of aromatic compounds like this compound. This method involves exciting a molecule with ultraviolet light, causing it to jump to a higher electronic state. As it relaxes back to the ground state, it emits light (fluorescence). The properties of this emitted light provide insights into the molecule's electronic structure and its interaction with the environment.

Key photophysical parameters obtained from fluorescence spectroscopy include the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, and the fluorescence quantum yield (ΦF), which describes the efficiency of the fluorescence process. For a molecule like this compound, the presence of the chlorine atom and the phenyl group on the dibenzofuran core would be expected to influence these properties. The chlorine atom, being a halogen, can induce a "heavy-atom effect" that may decrease the quantum yield by promoting intersystem crossing to the triplet state. The phenyl group can affect the extent of π-conjugation, influencing the absorption and emission wavelengths.

Table 1: Illustrative Photophysical Data for a Substituted Dibenzofuran Derivative (Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.)

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Hexane31035038910.45
Ethanol31536545800.38
Acetonitrile31236044250.41

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural details of a compound through its fragmentation pattern. For this compound (C₁₈H₁₁ClO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight (278.0498 g/mol ). researchgate.net A characteristic feature would be the isotopic pattern of the molecular ion, showing an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). youtube.com

Electron ionization (EI) would induce fragmentation, providing clues about the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways:

Loss of a chlorine radical (Cl•): This would result in a significant fragment ion at [M-35]⁺.

Loss of carbon monoxide (CO): A common fragmentation pathway for dibenzofurans, leading to a fragment at [M-28]⁺.

Cleavage of the phenyl group: Loss of the C₆H₅ radical would produce a fragment at [M-77]⁺.

Loss of HCl: A rearrangement followed by the elimination of hydrogen chloride could lead to a fragment at [M-36]⁺.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass/Charge)Predicted Identity of FragmentPlausible Fragmentation Pathway
278/280[C₁₈H₁₁ClO]⁺Molecular Ion (M⁺) with Cl isotope pattern
243[C₁₈H₁₁O]⁺Loss of Cl radical
250/252[C₁₇H₁₁Cl]⁺Loss of CO
201[C₁₂H₈ClO]⁺Loss of Phenyl radical (C₆H₅)
242[C₁₈H₁₀O]⁺Loss of HCl

Advanced Spectroscopic Methods for Intermolecular Interactions and Conformation

Rotational Spectroscopy (e.g., CP-FTMW)

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. rsc.orgscispace.com It measures the transitional frequencies between rotational energy levels, which are dependent on the molecule's moments of inertia. wikipedia.orgdcu.ie From the moments of inertia, highly accurate bond lengths and angles can be derived.

For this compound, CP-FTMW would provide definitive information on its gas-phase conformation. A key question it could answer is the dihedral angle of the phenyl group relative to the planar dibenzofuran ring system. Analysis of the rotational spectra of different isotopologues (e.g., substituting ¹²C with ¹³C or ³⁵Cl with ³⁷Cl) would allow for the precise determination of the atomic coordinates of the substituted atom within the molecule's principal axis system. researchgate.net This leads to a highly refined molecular structure.

Table 3: Illustrative Rotational Constants for Dibenzofuran (a related compound) (Source: Adapted from data on the parent molecule, dibenzofuran, as a proxy for the type of data obtained. researchgate.net)

ParameterValue (MHz)
Rotational Constant A2278.19770
Rotational Constant B601.12248
Rotational Constant C475.75312

X-ray Absorption Spectroscopy (EXAFS) for Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure around a specific element. core.ac.uk The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the coordination number, distances, and chemical identity of the atoms immediately surrounding the absorbing atom. youtube.com

In the case of this compound, EXAFS would be particularly useful for probing the local environment of the chlorine atom. By tuning the X-ray energy to the K-edge of chlorine, one could precisely measure the C-Cl bond length. Furthermore, it could provide information on the distances to the nearest neighboring carbon and hydrogen atoms, confirming the local geometry around the chlorine substituent on the dibenzofuran ring. While typically used for condensed matter, gas-phase EXAFS studies are also possible and would complement the structural data from rotational spectroscopy.

Theoretical and Computational Studies of 7 Chloro 1 Phenyldibenzo B,d Furan

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

DFT calculations could elucidate the electronic structure of 7-Chloro-1-phenyldibenzo[b,d]furan, providing insights into its reactivity and photophysical properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that a molecule is more easily excitable and more chemically reactive.

For this compound, a DFT analysis would pinpoint the localization of the HOMO and LUMO. The HOMO is often associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. The distribution of these orbitals across the dibenzo[b,d]furan core, the phenyl substituent, and the chlorine atom would reveal the most probable sites for electrophilic and nucleophilic attack. However, specific calculations determining the precise HOMO-LUMO gap and orbital distributions for this compound are not available in the reviewed literature.

Prediction of Reaction Pathways and Energy Barriers

DFT is a powerful tool for mapping out potential reaction pathways and calculating the associated energy barriers. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By modeling the transition states of potential reactions, chemists can predict the most likely mechanisms and the conditions required to favor certain products.

Such studies would provide valuable information on the kinetic and thermodynamic stability of the compound and its intermediates. For instance, the energy barriers for various substitution or cleavage reactions could be calculated, offering a theoretical basis for its reactivity profile. At present, no specific studies detailing the reaction pathways and energy barriers for this compound using DFT have been identified.

Dispersion-Corrected DFT for Non-Covalent Interactions

Standard DFT functionals can sometimes fail to accurately describe non-covalent interactions, such as van der Waals forces, which are crucial in understanding the behavior of larger molecules and their interactions in condensed phases. Dispersion-corrected DFT (DFT-D) methods have been developed to address this limitation.

For this compound, a molecule with a significant aromatic system, non-covalent interactions like π-π stacking would play a major role in its solid-state packing and its interactions with biological macromolecules. DFT-D calculations could provide a more accurate picture of these interactions, which is essential for predicting its physical properties and potential biological activity. nih.govrsc.org Specific DFT-D studies on this compound are not currently documented in the available literature.

Ab Initio and Post-Hartree-Fock Computational Methods

For higher accuracy, particularly in describing electron correlation effects, ab initio and post-Hartree-Fock methods can be employed, although they are typically more computationally expensive than DFT.

Coupled Cluster Approaches

Coupled Cluster (CC) theory is considered one of the most accurate ab initio methods for calculating the electronic structure of small to medium-sized molecules. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often referred to as the "gold standard" in computational chemistry for their high accuracy in predicting molecular energies and properties.

Applying coupled cluster methods to this compound would provide highly reliable benchmark data for its electronic properties. This could include very accurate calculations of its ionization potential, electron affinity, and excited state energies. However, due to the computational demands of these methods, their application to a molecule of this size is challenging and no such studies have been found.

Gaussian-3 Theory for Thermochemical Properties

Gaussian-n (G_n_) theories, such as Gaussian-3 (G3) theory, are composite methods designed to calculate accurate thermochemical data for molecules. These methods combine results from several different levels of theory and basis sets to achieve high accuracy in predicting properties like enthalpies of formation, atomization energies, and ionization energies.

A G3 theory calculation for this compound would yield highly accurate thermochemical data, which is fundamental for understanding its stability and reactivity from a thermodynamic perspective. This information is valuable for chemical engineering applications and for understanding the energetics of its formation and decomposition. To date, no published studies have reported the use of Gaussian-3 theory to determine the thermochemical properties of this compound.

Møller-Plesset Perturbation Theory (MP2)

There are no published studies that have employed Møller-Plesset Perturbation Theory (MP2) to investigate the electronic structure and energetics of this compound. Such a study would be valuable for providing a more accurate description of the electron correlation effects compared to more standard density functional theory (DFT) approaches, which is particularly important for understanding non-covalent interactions that may influence its structure and reactivity.

Reactive Molecular Dynamics Simulations for Complex Reaction Systems

No reactive molecular dynamics simulations for this compound have been reported. This type of simulation is crucial for understanding the thermal decomposition pathways, potential for formation of other toxic compounds, and its behavior in complex chemical environments. Without such studies, the degradation and transformation mechanisms of this compound under various conditions remain speculative.

Conformational Analysis and Intramolecular Interactions

A detailed conformational analysis of this compound, which would involve mapping the potential energy surface as a function of the dihedral angle of the phenyl group relative to the dibenzofuran (B1670420) core, is not available. This analysis would be essential for understanding the molecule's three-dimensional structure, its flexibility, and how intramolecular interactions (such as those between the phenyl group and the chlorine atom or the furan (B31954) oxygen) dictate its preferred shape. Such information is fundamental to understanding its interaction with biological receptors.

Computational Prediction of Spectroscopic Signatures

There are no computationally predicted spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra) for this compound in the literature. The computational prediction of these spectra would be a powerful tool for aiding in the experimental identification and characterization of this compound, especially if it were to be found in environmental samples or as a byproduct of industrial processes.

Reactivity and Chemical Transformations of 7 Chloro 1 Phenyldibenzo B,d Furan

Reactions at the Dibenzo[b,d]furan Ring System

The fused aromatic structure of the dibenzo[b,d]furan moiety is the primary site for several chemical transformations, including reduction, oxidation, and degradation.

Hydrodeoxygenation (HDO) is a crucial catalytic process for removing oxygen from heterocyclic compounds. While specific studies on 7-Chloro-1-phenyldibenzo[b,d]furan are not detailed in the reviewed literature, extensive research on the HDO of the parent compound, dibenzofuran (B1670420) (DBF), provides a strong model for its reactivity. The HDO of DBF generally proceeds through a complex reaction network involving hydrogenation of one or both aromatic rings, followed by the cleavage of a carbon-oxygen bond.

The reaction pathway is highly dependent on the catalyst and reaction conditions. Noble metals like Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) supported on materials such as silica (B1680970) (SiO2) or alumina (B75360) (Al2O3) are effective for HDO. rsc.orgresearchgate.net The process typically begins with the hydrogenation of one of the benzene (B151609) rings to form tetrahydrodibenzofuran, which is then further hydrogenated to hexahydrodibenzofuran. researchgate.net Subsequent C-O bond scission leads to the formation of deoxygenated products like bicyclohexane. researchgate.net

Table 1: Catalysts and Conditions for Hydrodeoxygenation (HDO) of Dibenzofuran

Catalyst Support Key Findings Reference(s)
Platinum (Pt) SiO2, Al2O3/SiO2, ZrO2/SiO2 HDO proceeds via hydrogenation of aromatic rings followed by C-O bond cleavage. Acidic supports promote selective C-O bond cleavage. rsc.org
Pt, Pd, Ru SBA-15 (mesoporous silica) Noble metals are active for hydrotreatment reactions, serving as alternatives to conventional sulfided catalysts. researchgate.net
MoS2 - Theoretical studies show the reactivity order for deoxygenation is furan (B31954) > benzofuran (B130515) > dibenzofuran, indicating dibenzofuran is most refractory. rsc.orgnih.gov

Atmospheric Oxidation: In the atmosphere, gas-phase polychlorinated dibenzofurans (PCDFs) are primarily removed through reactions with hydroxyl (OH) radicals. nih.gov The atmospheric oxidation of dibenzofuran is initiated by the addition of an OH radical to the aromatic ring. acs.org For the parent dibenzofuran, the C1 position is the favored site of attack. acs.org The resulting DF-OH adduct can then react with molecular oxygen. acs.org This process can lead to ring-opening or the formation of hydroxylated derivatives. acs.org

For chlorinated dibenzofurans like 2,3,7,8-TCDD, theoretical studies suggest that the reaction with OH radicals can lead to the cleavage of the fused-ring C-O bond and the formation of substituted phenoxy radicals. nih.gov The atmospheric reactions of 2,3,7,8-tetrachlorinated dibenzofuran (TCDF) initiated by OH radicals are complex and can involve bond cleavage of the furan ring, O2 addition, and dechlorination processes. nih.gov Given these precedents, the atmospheric oxidation of this compound would likely involve OH radical attack on the aromatic rings, with the potential for subsequent ring cleavage and transformation of the substituents.

Ozonolysis: Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O3). wikipedia.orgiitk.ac.in While commonly applied to alkenes and alkynes, aromatic systems can also undergo ozonolysis, though it often requires more forcing conditions. youtube.com The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. iitk.ac.in Subsequent work-up determines the final products, which are typically aldehydes, ketones, or carboxylic acids. wikipedia.orgyoutube.com

Applying this to this compound, ozonolysis would be expected to cleave the aromatic double bonds within the dibenzofuran structure. This would lead to the opening of one or more of the rings and the formation of a complex mixture of oxygenated, likely aromatic, fragments containing carbonyl and carboxylic acid functional groups. The reaction would effectively dismantle the tricyclic core of the molecule. youtube.com

Microbial Degradation: Certain aerobic bacteria have demonstrated the ability to degrade chlorinated dibenzofurans. For instance, Sphingomonas sp. strain RW1 can degrade various mono- and dichlorinated dibenzofurans. nih.govasm.org The degradation is initiated by an angular dioxygenase enzyme that attacks one of the aromatic rings, typically the non-chlorinated ring. nih.govnih.gov This initial dioxygenolytic attack leads to the formation of unstable intermediates that undergo further enzymatic reactions, resulting in ring-opening. nih.gov The common end products of this pathway for many chlorinated dibenzofurans are the corresponding chlorinated salicylates or catechols. nih.govasm.org The position of the chlorine atom significantly influences the degradation capability and the specific pathway taken. nih.gov

Chemical Ring-Opening: Besides microbial action, chemical methods can achieve ring-opening of the furan moiety in benzofurans and, by extension, dibenzofurans. kyoto-u.ac.jp These transformations often utilize organometallic reagents and catalysts. For example, nickel-catalyzed reactions can cleave the C2–O bond in benzofurans. kyoto-u.ac.jp These methods highlight the possibility of targeted chemical degradation pathways that break apart the stable heterocyclic system of this compound under specific laboratory conditions. kyoto-u.ac.jp

Table 2: Microbial Degradation Products of Chlorinated Dibenzofurans

Substrate Organism Key Products Reference(s)
Monochlorinated Dibenzofurans Sphingomonas sp. RW1 Chlorinated salicylates, salicylate nih.gov
Dichlorinated Dibenzofurans Sphingomonas sp. RW1 Dichlorinated salicylates, salicylate nih.govasm.org
4-Chlorodibenzofuran Sphingomonas sp. RW1 3-Chlorosalicylate nih.gov
2-Chlorodibenzofuran Terrabacter sp. strain DBF63, Pseudomonas sp. strain CA10 5-Chlorosalicylic acid nih.gov

Reactivity of the Chlorine Substituent

The carbon-chlorine bond on the dibenzofuran ring is a key reactive site, susceptible to both cleavage (dechlorination) and substitution.

Dechlorination: Dechlorination is a critical process in the environmental degradation of chlorinated aromatic compounds. Under anaerobic conditions, methanogenic microbial consortia have been shown to reductively dechlorinate polychlorinated dibenzofurans, converting them to less chlorinated congeners. nih.gov This process is analogous to the well-studied anaerobic dechlorination of polychlorinated biphenyls. nih.gov

Aerobic degradation pathways can also result in dechlorination. As mentioned in the context of atmospheric oxidation, the reaction of chlorinated dibenzofurans with OH radicals can lead to the elimination of a chlorine atom. nih.gov

Chlorination: While this compound is already chlorinated, further chlorination could occur under appropriate conditions. Electrophilic aromatic substitution is the most common mechanism for chlorinating aromatic rings. However, the existing chlorine atom is a deactivating group, making further substitution less favorable. Free radical chlorination, often initiated by UV light or radical initiators like AIBN, is another possible pathway, although it can be less selective. youtube.com Reagents like N-chlorosuccinimide (NCS) are also used for the chlorination of various organic compounds. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. libretexts.org This reaction does not proceed via the SN1 or SN2 mechanisms common for alkyl halides. libretexts.org Instead, it typically follows a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

A crucial requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In the case of this compound, the dibenzo[b,d]furan ring system is inherently electron-rich, and there are no strong electron-withdrawing groups ortho or para to the chlorine atom at the C7 position. The phenyl group at C1 is not a sufficiently strong activating group. Therefore, standard nucleophilic aromatic substitution at the chlorinated position is expected to be highly unfavorable and would likely require extremely harsh reaction conditions to proceed. libretexts.orglibretexts.org

Reactivity of the Phenyl Substituent

The phenyl group attached at the 1-position of the dibenzofuran core is an aromatic ring and, as such, can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the electronic effects of the dibenzofuranyl substituent.

Electrophilic Aromatic Substitution on the Phenyl Ring

The dibenzofuranyl group, attached to the phenyl ring via a carbon-carbon single bond, acts as a substituent that can direct incoming electrophiles to specific positions on the phenyl ring. The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density through inductive and resonance effects. youtube.comlibretexts.orgpearson.comlibretexts.org

The dibenzofuran moiety is generally considered to be an ortho-, para-directing group. youtube.comlibretexts.org This is because the oxygen atom in the furan ring can donate its lone pair of electrons into the aromatic system, increasing the electron density at the ortho and para positions of the attached phenyl ring through resonance. This activation makes these positions more susceptible to attack by electrophiles. However, the bulky nature of the dibenzofuranyl group can sterically hinder the ortho positions, potentially favoring substitution at the para position. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Electrophilic Substitution ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-(4-Nitrophenyl)-7-chlorodibenzo[b,d]furan
BrominationBr₂, FeBr₃1-(4-Bromophenyl)-7-chlorodibenzo[b,d]furan
SulfonationSO₃, H₂SO₄4-(7-Chlorodibenzo[b,d]furan-1-yl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Acylphenyl)-7-chlorodibenzo[b,d]furan
Friedel-Crafts AlkylationRCl, AlCl₃1-(4-Alkylphenyl)-7-chlorodibenzo[b,d]furan (potential for polyalkylation and rearrangement)

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and have not been confirmed by specific experimental data for this compound.

Functional Group Interconversions of Phenyl-Bound Moieties

Following electrophilic substitution on the phenyl ring, the newly introduced functional groups can undergo a variety of interconversions. These transformations are standard organic reactions and are crucial for the synthesis of diverse derivatives. ub.eduvanderbilt.edu For instance, a nitro group introduced via nitration can be reduced to an amino group, which can then be further modified. Similarly, a carbonyl group from a Friedel-Crafts acylation can be reduced to a methylene (B1212753) group or an alcohol.

While there is no specific literature detailing these transformations on derivatives of this compound, the expected reactivity would follow established protocols for functional group interconversions on substituted aromatic compounds.

Table 2: Examples of Potential Functional Group Interconversions on a Substituted Phenyl Ring of this compound

Initial Functional GroupReagentsProduct Functional Group
Nitro (-NO₂)H₂, Pd/C or Sn, HClAmino (-NH₂)
Carbonyl (-COR)H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)Methylene (-CH₂R)
Carbonyl (-COR)NaBH₄ or LiAlH₄Hydroxyl (-CH(OH)R)
Carboxylic Acid (-COOH)SOCl₂ then R'OHEster (-COOR')
Bromo (-Br)Mg, then CO₂, then H₃O⁺Carboxylic Acid (-COOH)

Note: This table provides hypothetical examples based on standard organic chemistry principles, as specific experimental data for this compound derivatives is not available.

Catalytic Transformations Involving this compound (or its precursors)

The chloro-substituent on the dibenzofuran core of this compound makes this position susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include the Suzuki-Miyaura coupling, which involves the reaction of the aryl chloride with an organoboron compound, and the Buchwald-Hartwig amination, for the formation of an aryl-nitrogen bond. wikipedia.orgorganic-chemistry.org While specific studies on this compound as a substrate in these reactions are not prevalent in the reviewed literature, the reactivity of other chloro-substituted dibenzofurans and related aryl chlorides suggests that it would be a viable substrate. rsc.org The efficiency of these reactions often depends on the choice of palladium catalyst, ligand, and reaction conditions.

Iron-catalyzed cross-coupling reactions have also been reported for the synthesis of functionalized dibenzofuran derivatives, suggesting another avenue for the transformation of this compound. rsc.org

Table 3: Potential Catalytic Transformations of this compound

Catalytic ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, base1-Phenyl-7-aryldibenzo[b,d]furan
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, phosphine (B1218219) ligand, base7-(Dialkyl/diaryl)amino-1-phenyldibenzo[b,d]furan
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, base7-Alkynyl-1-phenyldibenzo[b,d]furan
Heck CouplingAlkenePd(OAc)₂, phosphine ligand, base7-Alkenyl-1-phenyldibenzo[b,d]furan

Note: This table illustrates potential applications of catalytic cross-coupling reactions based on the known reactivity of aryl chlorides. Specific experimental validation for this compound is pending in the scientific literature.

Advanced Research Frontiers and Emerging Fields for Dibenzo B,d Furan Derivatives

Supramolecular Chemistry of Dibenzo[b,d]furan Architectures

Coordination Chemistry with Metal Centers for Novel Architectures

The field of coordination chemistry explores the formation of complexes between metal ions and ligands, leading to novel architectures with diverse applications in catalysis, materials science, and medicine. While specific studies on the coordination complexes of 7-Chloro-1-phenyldibenzo[b,d]furan are not extensively documented in the current literature, the inherent properties of the dibenzo[b,d]furan scaffold suggest a significant potential for its derivatives to act as versatile ligands.

The dibenzo[b,d]furan structure possesses several features that make it an attractive candidate for coordination with metal centers. The central furan (B31954) ring contains an oxygen atom with lone pairs of electrons that can potentially coordinate to a metal ion. Furthermore, the extended π-system of the fused benzene (B151609) rings can participate in π-stacking interactions and coordinate to metal centers, a common feature in organometallic chemistry.

Research on related heterocyclic compounds demonstrates the viability of such coordination. For instance, benzoxazole-containing ligands are known to find numerous applications in catalysis and fluorescence chemosensing through the formation of stable and selective fluorescent complexes with metal ions. mdpi.com Similarly, the coordination of substituted benzoates to copper(II) centers in the presence of diimines has been shown to result in the formation of mono- and dinuclear complexes with varying stoichiometries. nih.govrsc.org

Moreover, metal catalysts, particularly those based on copper and palladium, play a crucial role in the synthesis and transformation of dibenzofuran (B1670420) derivatives. organic-chemistry.orgosti.govosti.gov For example, palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers is a known method for synthesizing dibenzofurans. organic-chemistry.org The involvement of metal catalysts in these reactions inherently points towards the formation of transient metal-dibenzo[b,d]furan complexes, underscoring the affinity of the scaffold for metal centers.

The functionalization of the dibenzo[b,d]furan core, as seen in this compound, can significantly influence its coordination behavior. The chloro and phenyl substituents can modulate the electron density of the aromatic system and the oxygen donor atom, thereby affecting the strength and nature of the metal-ligand bond. These substituents also introduce steric factors that can direct the geometry of the resulting metal complexes, potentially leading to the formation of unique and predictable supramolecular architectures.

While direct experimental evidence for the coordination complexes of this compound is pending, the foundational principles of coordination chemistry and the reactivity of related heterocyclic systems strongly support the potential for these derivatives to form novel metal-organic frameworks, catalysts, and functional materials.

Dibenzo[b,d]furan Derivatives as Chemical Probes for Investigating Molecular and Biological Processes

Chemical probes are essential tools in chemical biology for the study and manipulation of biological systems. The dibenzo[b,d]furan scaffold, with its rigid and planar structure and inherent fluorescence, provides a robust platform for the design of novel chemical probes. nih.gov The strategic placement of functional groups on the dibenzo[b,d]furan core can impart selectivity and sensitivity for specific analytes or biological targets.

Fluorescent probes built on the dibenzo[b,d]furan framework have shown promise in detecting metal ions and monitoring enzymatic activity. nih.govchemisgroup.us These probes often operate on principles such as Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). For example, dibenzofuran α-amino acids have been synthesized and demonstrated to be effective FRET donors for monitoring peptide hydrolysis by proteases. nih.gov The rigid structure of the dibenzofuran core helps to minimize conformational changes that could interfere with the probe's function. nih.gov

The development of chemosensors for metal ions is another significant application of dibenzo[b,d]furan derivatives. Benzofuran (B130515) and naphthofuran-based chemosensors have been designed for the fluorescent detection of various metal ions, including Fe³⁺, Al³⁺, and Zn²⁺. chemisgroup.usresearchgate.net These sensors typically consist of a fluorophore (the dibenzo[b,d]furan unit) and a receptor that selectively binds to the target metal ion. This binding event modulates the fluorescence properties of the probe, leading to a detectable signal.

For this compound, the chloro and phenyl substituents would be expected to influence its photophysical properties, such as its absorption and emission wavelengths and quantum yield. These groups could also serve as handles for further chemical modification to introduce specific binding moieties for targeted applications. For instance, the phenyl group could be functionalized with a receptor designed to bind a particular protein or nucleic acid sequence.

The table below summarizes examples of benzofuran and dibenzo[b,d]furan derivatives that have been investigated as chemical probes.

Compound Type Target Analyte/Process Sensing Mechanism Key Findings
Dibenzofuran α-amino acidsProtease activity (Trypsin)FRETActed as a FRET donor to monitor peptide hydrolysis. nih.gov
Benzofuran-2-boronic acidPd²⁺ ionsDimerization-induced fluorescenceActed as a potential chemosensor for the detection of Pd²⁺ ions. chemisgroup.us
Benzofuran glycinamide-based chemosensorFe³⁺ ions"Turn-off" fluorescenceShowed a selective and sensitive "turn-off" fluorescence response to Fe³⁺. chemisgroup.us
Furan and julolidine-based sensorF⁻ ionsICT via hydrogen bondingExhibited a distinct "turn-on" fluorescence enhancement upon addition of F⁻. nih.gov

While specific applications of this compound as a chemical probe have yet to be reported, the versatility of the dibenzo[b,d]furan scaffold suggests that with rational design, this compound and its analogues could be developed into valuable tools for investigating a wide range of molecular and biological processes.

Computational Design and Predictive Modeling for Novel Dibenzo[b,d]furan-Based Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. For dibenzo[b,d]furan derivatives, computational methods are being increasingly employed to understand structure-property relationships and to guide the synthesis of novel materials for various applications.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. acs.orgnih.govresearchgate.netresearchgate.net For polychlorinated dibenzofurans (PCDFs), DFT-based descriptors such as chemical softness, electronegativity, and electrophilicity index have been used to develop Quantitative Structure-Activity Relationships (QSARs). acs.orgnih.gov These QSAR models can predict the biological activity, such as toxicity, of different PCDF congeners based on their molecular structure. acs.orgnih.govoup.com Such predictive models are crucial for assessing the environmental impact of these compounds and for designing safer alternatives.

The table below outlines some key DFT-based descriptors and their significance in predictive modeling of dibenzo[b,d]furan derivatives.

Descriptor Significance Application Example
Chemical Softness Measures the ease of electron transfer; related to reactivity.Higher softness values in PCDFs have been correlated with higher toxicity. nih.gov
Electronegativity Describes the ability of a molecule to attract electrons.Used in QSAR models to predict the binding affinity of PCDFs to the aryl hydrocarbon receptor. nih.gov
Electrophilicity Index A global measure of reactivity that combines electronegativity and chemical hardness.Employed to rationalize the reactivity of benzofurazan (B1196253) derivatives in nucleophilic aromatic substitution reactions. researchgate.net
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals; relates to electronic transitions and reactivity.Calculated to predict the electronic and optical properties of materials for applications in organic electronics.

Computational studies are not limited to predicting toxicity. They are also instrumental in the design of novel dibenzo[b,d]furan-based materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By calculating properties like the HOMO-LUMO gap, ionization potential, and electron affinity, researchers can predict the charge transport characteristics and photophysical properties of new dibenzo[b,d]furan derivatives before undertaking their synthesis. This computational pre-screening significantly accelerates the discovery of new and efficient materials.

For this compound, computational modeling could provide valuable insights into its potential applications. DFT calculations could be used to predict its electronic and optical properties, offering a preliminary assessment of its suitability for use in electronic devices or as a fluorescent probe. Furthermore, QSAR models could be developed to predict its biological activity and to guide the design of analogues with enhanced potency or reduced toxicity. The systematic application of computational design and predictive modeling holds the key to unlocking the full potential of this compound and other novel dibenzo[b,d]furan-based systems.

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-1-phenyldibenzo[b,d]furan, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of dibenzofuran precursors. For example, chlorination reactions under controlled pH (e.g., pH 5–8) and molar ratios of chlorine to precursor (e.g., [Cl2]/[precursor] = 6–8) are critical to avoid overhalogenation or side-product formation . Optimizing reaction time (e.g., 1–4 days) and precursor selection (e.g., phenol derivatives like 4-hydroxybenzoic acid) can improve yield. UV-spectroscopy and chromatography (HPLC) are used to monitor intermediate stability and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Gas chromatography–mass spectrometry (GC–MS) is preferred for volatile derivatives, as demonstrated in furan metabolite studies . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. Physical properties like density (1.669 g/cm³ predicted) and boiling point (376.4°C predicted) for analogous compounds (e.g., 1-Bromo-8-chlorodibenzo[b,d]furan) can guide purity assessments .

Q. How can researchers mitigate background interference in toxicity studies of this compound?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C-labeled furans) to distinguish exogenous exposure from endogenous sources in metabolic studies. Controlled dosing protocols and urinary metabolite tracking (e.g., via LC–MS/MS) help isolate compound-specific effects from environmental contamination .

Advanced Research Questions

Q. What metabolic pathways are implicated in the toxicity of this compound, and how do structural modifications alter bioactivity?

  • Methodological Answer : Furan derivatives undergo cytochrome P450-mediated oxidation to reactive intermediates (e.g., cis-2-butene-1,4-dial), which form DNA adducts or protein crosslinks . Chlorination at the 7-position may enhance electrophilicity, increasing hepatotoxic potential. Comparative studies with non-chlorinated analogs (e.g., dibenzofuran) using in vitro hepatocyte models and metabolomics can clarify structure-activity relationships.

Q. How should conflicting data on dose-response relationships in toxicological studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in exposure duration, species-specific metabolism, or analytical sensitivity. Apply probabilistic risk assessment models that incorporate uncertainty factors (e.g., 10× for sublethal effects in inhalation studies) to account for data gaps . Meta-analyses of existing datasets (e.g., EFSA’s 5,050 furan measurements) can identify trends and refine acceptable exposure thresholds .

Q. What strategies optimize the compound’s application in materials science (e.g., OLEDs) while minimizing environmental release?

  • Methodological Answer : In OLED design, functionalization of dibenzofuran cores with electron-withdrawing groups (e.g., chloro, phenyl) improves hole-blocking efficiency. Lifecycle assessments should include synthesis waste streams and degradation products. Green chemistry approaches (e.g., solvent-free reactions) and encapsulation techniques reduce environmental persistence .

Data Contradiction Analysis

Q. Why do studies report divergent results on the carcinogenicity of chlorinated dibenzofurans?

  • Methodological Answer : Differences in experimental design (e.g., oral vs. inhalation exposure), bioaccumulation rates, and metabolite quantification methods contribute to variability. Harmonize protocols using OECD guidelines and validate biomarkers (e.g., urinary furan adducts) across independent labs . Cross-reference in vitro genotoxicity assays (e.g., Ames test) with in vivo tumorigenicity data to resolve mechanistic uncertainties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.